N-(3,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
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Overview
Description
“N-(3,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide” is a compound that belongs to the class of organic compounds known as thiazolecarboxamides . These are heterocyclic compounds containing a thiazole ring which bears a carboxylic acid amide group . Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Scientific Research Applications
Utility in Organic Synthesis and Biological Activity
N-(3,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide and its derivatives are prominent in the field of organic synthesis, serving as building blocks for creating diverse heterocyclic compounds. These derivatives exhibit significant biological activities, including antitumor, antibacterial, anticonvulsant, anti-inflammatory, antithrombotic, fungicidal, and herbicidal properties. In particular, some imidazo[2,1-b]thiazoles have shown activity against various cancer cell lines, with noteworthy contributions to the chemistry and medicinal applications of these heterocycles (Gomha & Abdel‐Aziz, 2012).
Role in FLT3 Inhibition and Anticancer Activity
The compound and its variants have been identified as potent FLT3 inhibitors, demonstrating significant activity against FLT3-dependent human acute myeloid leukemia (AML) cell lines. Specific derivatives have been singled out for their high potency in cellular assays and kinase inhibition assays, highlighting their potential in anticancer therapy (Lin et al., 2015).
Antifungal and Antibacterial Applications
In the realm of antimicrobial research, various derivatives of this compound have been synthesized and evaluated for their antifungal and antibacterial properties. The results indicate that these compounds have promising applications in treating infections caused by pathogenic fungi and bacteria (Andreani et al., 1995).
Impact on Prooxidant and Antioxidant Processes
Research into the effects of thiazole derivatives on prooxidant and antioxidant processes in healthy and tumor-bearing mice has shed light on their potential as antineoplastic agents. Studies demonstrate that these derivatives do not cause severe liver toxicity, indicating a favorable safety profile for therapeutic use (Shalai et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been found to interact withTyrosine-protein kinase SYK , which plays a crucial role in the adaptive immune response.
Result of Action
Similar compounds have shown activity against various conditions, suggesting that this compound could also have significant biological effects .
Biochemical Analysis
Biochemical Properties
For instance, some thiazole compounds have shown inhibitory activities against COX enzymes , which play a crucial role in inflammation and pain.
Cellular Effects
Some thiazole derivatives have shown to have effects on various types of cells and cellular processes . For example, certain thiazole compounds have demonstrated cytotoxic activity on human tumor cell lines .
Molecular Mechanism
Thiazole compounds have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of N-(3,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide at different dosages in animal models have not been reported. Thiazole compounds have been studied for their effects at different dosages in animal models .
Metabolic Pathways
Thiazole compounds are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Thiazole compounds have been studied for their interactions with transporters or binding proteins, as well as their effects on localization or accumulation .
Subcellular Localization
Thiazole compounds have been studied for their effects on the activity or function of specific compartments or organelles within cells .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS/c1-13-9-14(2)11-17(10-13)22-20(25)19-15(3)24-12-18(23-21(24)26-19)16-7-5-4-6-8-16/h4-12H,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDANRBYKNUBIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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